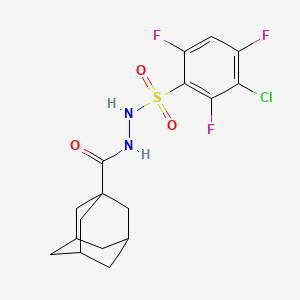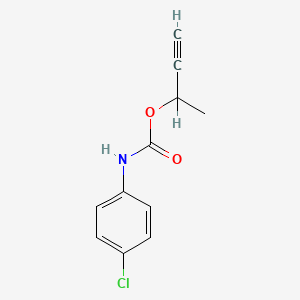
Crassin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crassin acetate is a complex organic compound with the molecular formula C22H32O5 and a molecular weight of 376.5 g/mol. This compound is characterized by its unique bicyclic structure and multiple functional groups, including hydroxyl, methylidene, and acetate groups.
Méthodes De Préparation
Analyse Des Réactions Chimiques
This compound undergoes a variety of chemical reactions due to its multiple functional groups:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Crassin acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Crassin acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Crassin acetate can be compared with other similar compounds such as:
12-Hydroxy-4,8,12-trimethyl-16-methylene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl trifluoroacetate: Similar structure but with a trifluoroacetate group instead of an acetate group.
(1R,4E,8E,12S,13R)-12-Hydroxy-4,8,12-trimethyl-16-methylene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one: Similar structure but with different stereochemistry and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H32O5 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[(4E,8E,12S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-14-8-6-9-15(2)12-19(26-17(4)23)18-13-20(27-21(24)16(18)3)22(5,25)11-7-10-14/h9-10,18-20,25H,3,6-8,11-13H2,1-2,4-5H3/b14-10+,15-9+/t18?,19?,20?,22-/m0/s1 |
Clé InChI |
WMGWWFHPPNGBBT-OHUVSVFSSA-N |
SMILES isomérique |
C/C/1=C\CC[C@](C2CC(C(C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)(C)O |
SMILES canonique |
CC1=CCCC(C2CC(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)(C)O |
Synonymes |
crassin acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoic acid [2-oxo-2-(4-phenyldiazenylanilino)ethyl] ester](/img/structure/B1232049.png)



![N2,N6-bis[4-(dimethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B1232054.png)







